molecular formula C5H4INO3 B2901100 Methyl 5-iodo-1,2-oxazole-3-carboxylate CAS No. 2137943-92-9

Methyl 5-iodo-1,2-oxazole-3-carboxylate

Cat. No.: B2901100
CAS No.: 2137943-92-9
M. Wt: 252.995
InChI Key: LOUWMWFZSKWPSF-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C5H4INO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1,2-oxazole-3-carboxylate typically involves the iodination of a precursor oxazole compound. One common method involves the reaction of 5-iodo-1,2-oxazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Methyl 5-iodo-1,2-oxazole-3-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Drug Development: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific biological pathways.

    Material Science:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1,2-oxazole-3-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate
  • Methyl 3-(phenylmethoxy)-1,2-oxazole-5-carboxylate

Uniqueness

Methyl 5-iodo-1,2-oxazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific transformations not possible with other oxazole derivatives. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

methyl 5-iodo-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUWMWFZSKWPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137943-92-9
Record name methyl 5-iodo-1,2-oxazole-3-carboxylate
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